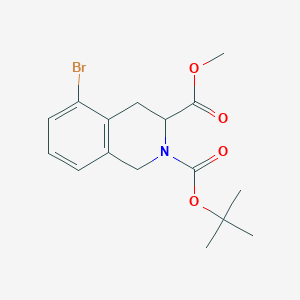
2-(tert-Butyl) 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl) 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to the isoquinoline core, along with two ester groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, which undergo bromination, alkylation, and esterification reactions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the isoquinoline ring or the substituents may be oxidized to form various products.
Reduction: Reduction reactions may involve the hydrogenation of the isoquinoline ring or the reduction of the ester groups to alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Research may focus on its potential therapeutic effects and use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(tert-Butyl) 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may inhibit or activate certain enzymes, bind to receptor sites, or interact with DNA or RNA.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: A structurally related compound with similar properties.
Bromoisoquinolines: Compounds with bromine substituents on the isoquinoline ring.
Alkylated Isoquinolines: Compounds with alkyl groups attached to the isoquinoline ring.
Uniqueness
2-(tert-Butyl) 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of the tert-butyl group, methyl group, bromine atom, and ester groups makes it a versatile compound for various applications.
属性
分子式 |
C16H20BrNO4 |
|---|---|
分子量 |
370.24 g/mol |
IUPAC 名称 |
2-O-tert-butyl 3-O-methyl 5-bromo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)18-9-10-6-5-7-12(17)11(10)8-13(18)14(19)21-4/h5-7,13H,8-9H2,1-4H3 |
InChI 键 |
QYLGGLINCGHZRL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13500657.png)
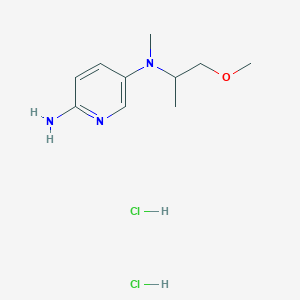


![1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B13500668.png)


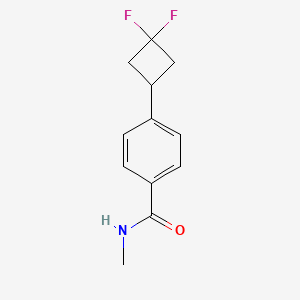
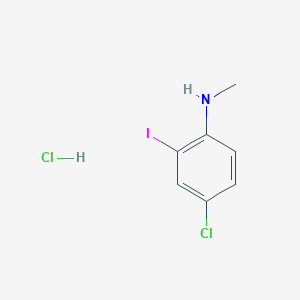
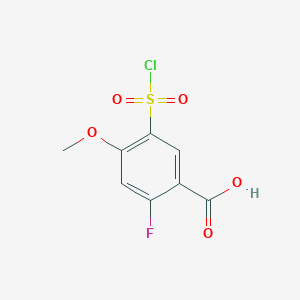

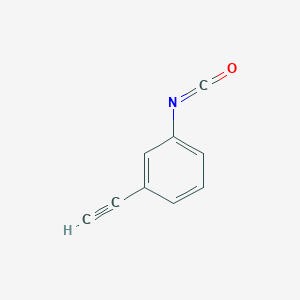
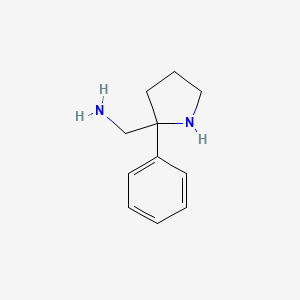
![(2R)-2-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13500724.png)
